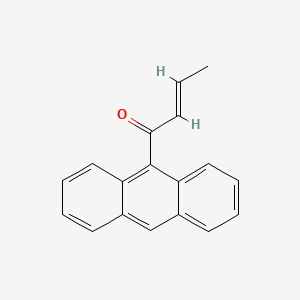
1-(Anthracen-9-yl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Anthracen-9-yl)but-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with a structure that includes an enone system conjugated with an aromatic ring. This compound is characterized by the presence of an anthracene moiety attached to a butenone chain. The molecular formula of this compound is C({18})H({14})O, and it has a molecular weight of 246.31 g/mol .
Méthodes De Préparation
1-(Anthracen-9-yl)but-2-en-1-one can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between anthracene-9-carbaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial production methods for this compound may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of industrial synthesis .
Analyse Des Réactions Chimiques
1-(Anthracen-9-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the enone system can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations .
Applications De Recherche Scientifique
1-(Anthracen-9-yl)but-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and organic electronic materials.
Biology: The compound exhibits fluorescence properties, making it useful as a fluorescent probe in biological imaging and diagnostic assays.
Medicine: Research has shown potential anticancer and antimicrobial activities, making it a candidate for drug development.
Industry: It is employed in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties
Mécanisme D'action
The mechanism of action of 1-(Anthracen-9-yl)but-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with biological macromolecules. This interaction can modulate the activity of enzymes and signaling pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
1-(Anthracen-9-yl)but-2-en-1-one can be compared with other anthracene derivatives and chalcones:
Similar Compounds: 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)anthracene, and 9,10-bis(phenylethynyl)anthracene are structurally related compounds with similar photophysical properties.
Uniqueness: The presence of the enone system in this compound distinguishes it from other anthracene derivatives, providing unique reactivity and biological activity.
Propriétés
Formule moléculaire |
C18H14O |
|---|---|
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
(E)-1-anthracen-9-ylbut-2-en-1-one |
InChI |
InChI=1S/C18H14O/c1-2-7-17(19)18-15-10-5-3-8-13(15)12-14-9-4-6-11-16(14)18/h2-12H,1H3/b7-2+ |
Clé InChI |
VQATZEWHKKVNNM-FARCUNLSSA-N |
SMILES isomérique |
C/C=C/C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
SMILES canonique |
CC=CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


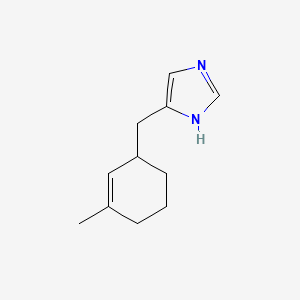
![3-(2,3-Difluoro-6-nitrophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12831659.png)
![Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12831664.png)
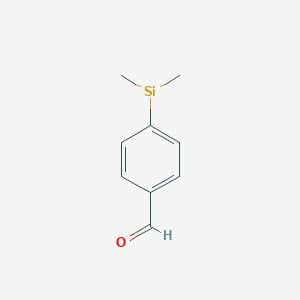
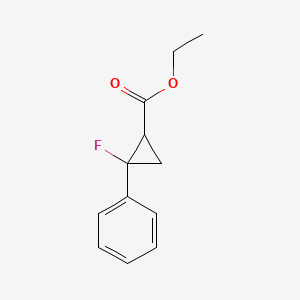

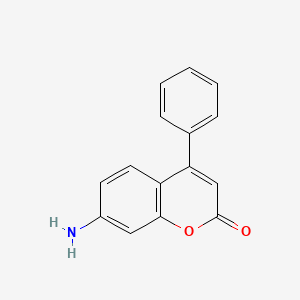
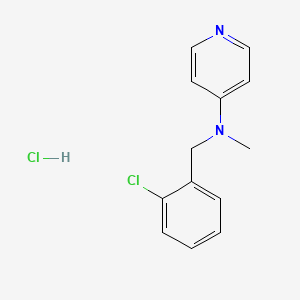
![Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12831693.png)

![tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12831709.png)


![6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12831733.png)
